

An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Hydroxymethyl)-6-methylpyridin-3-ol

Cat. No.: B186355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of **2-(Hydroxymethyl)-6-methylpyridin-3-ol** (CAS No. 42097-42-7), a pyridine derivative of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its physicochemical properties, spectral information, and safety and handling guidelines. Due to the absence of published specific biological activity or signaling pathway involvement for this compound, this guide also presents a generalized experimental workflow for its chemical characterization.

Chemical Identity and Physical Properties

2-(Hydroxymethyl)-6-methylpyridin-3-ol, also known by synonyms such as 3-Hydroxy-6-methyl-2-pyridinemethanol and 2,6-Lutidine- $\alpha^2,3$ -diol, is a heterocyclic organic compound.^[1] Its core structure is a pyridine ring substituted with a methyl group, a hydroxyl group, and a hydroxymethyl group.

Table 1: Chemical Identifiers and Computed Properties

Identifier	Value
IUPAC Name	2-(hydroxymethyl)-6-methylpyridin-3-ol[2]
CAS Number	42097-42-7[2]
Molecular Formula	C ₇ H ₉ NO ₂ [2][3]
Molecular Weight	139.15 g/mol [2]
Canonical SMILES	CC1=NC(=C(C=C1)O)CO[2]
InChI Key	PAGTXDLKXRBHFL-UHFFFAOYSA-N[2][3]

Table 2: Physicochemical Properties

Property	Value
Physical Form	Powder[1]
Melting Point	157-159 °C[1]
Boiling Point	367.1 °C at 760 mmHg
Density	1.251 g/cm ³
Solubility	>20.9 µg/mL at pH 7.4[2]

Spectroscopic Characterization

While specific spectral data with peak assignments are not readily available in public databases, reference to their existence is made by commercial suppliers and databases. The expected spectral features are outlined below.

Table 3: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons.
^{13}C NMR	Resonances for the seven distinct carbon atoms, including those of the pyridine ring, the methyl group, and the hydroxymethyl group.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (from the alcohol and phenol groups), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Detailed, step-by-step synthesis protocols for **2-(Hydroxymethyl)-6-methylpyridin-3-ol** are not prominently available in peer-reviewed literature. However, its use as a starting material in the synthesis of other compounds, such as (3-hydroxy-6-methylpyridin-2-yl)methyl pivaloate and (3-(allyloxy)-6-methylpyridin-2-yl)methanol, has been documented.^[1] It also reacts with dimethyl-, diethyl-, and dibutyltin (IV) oxide to form organotin (IV) complexes.^[1]

A generalized approach to its synthesis could involve the hydroxymethylation of a suitable 6-methylpyridin-3-ol precursor. The hydroxymethylation of aromatic compounds can often be achieved using formaldehyde in a basic medium.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(Hydroxymethyl)-6-methylpyridin-3-ol** is classified with the following hazards:

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

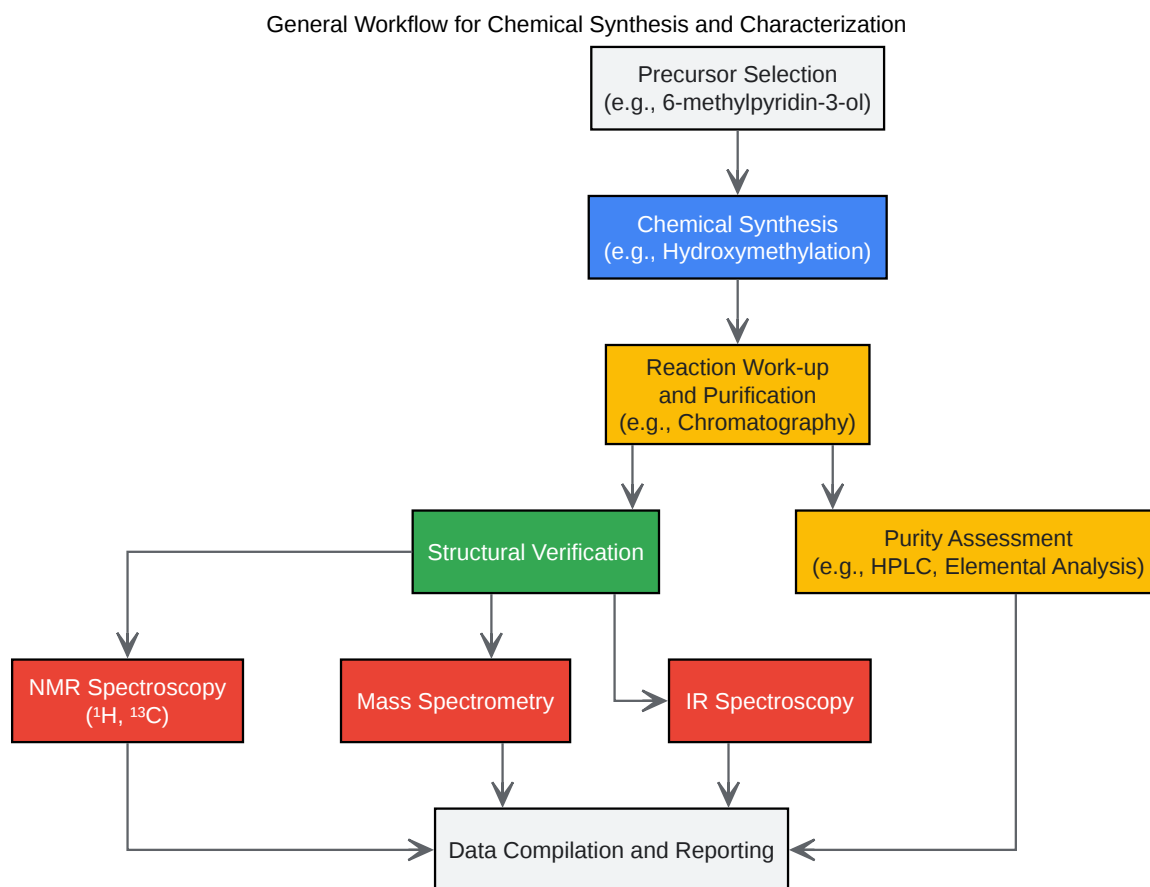
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity

As of the date of this document, there is no specific published data on the biological activity or pharmacological profile of **2-(Hydroxymethyl)-6-methylpyridin-3-ol**. A structurally related, but more complex molecule, Pirbuterol, which contains the 2-(hydroxymethyl)-pyridin-3-ol core, is known to act as a bronchodilator.^[4] Additionally, an isomer, 6-(hydroxymethyl)pyridin-3-ol, has been reported to have cytotoxic and antioxidant properties.^[5] These findings may suggest potential areas for biological screening of the title compound, but do not constitute direct evidence of its activity.

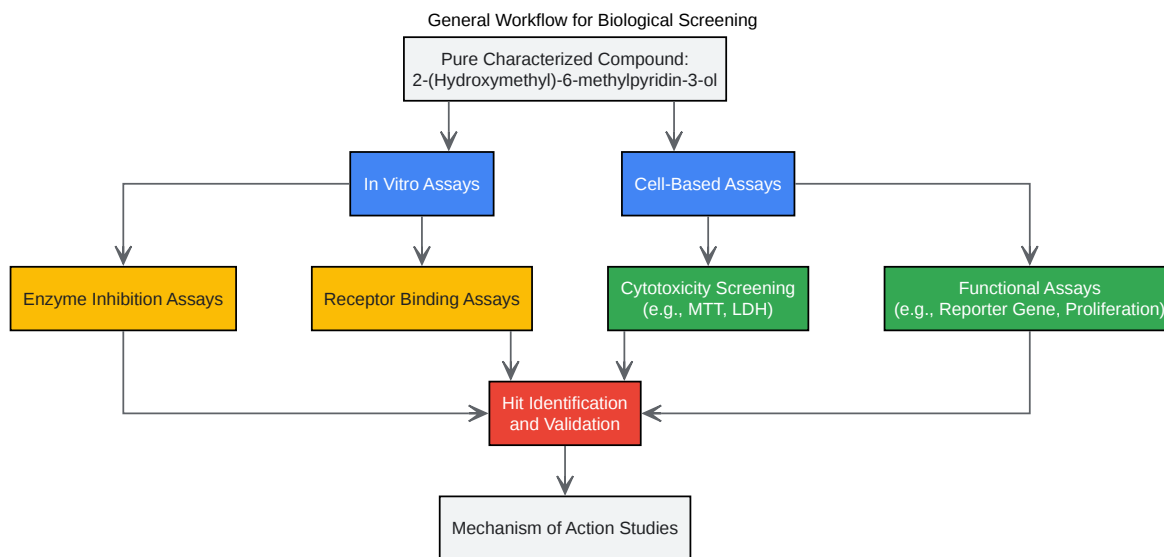
Experimental Workflows

Given the absence of a defined signaling pathway for this compound, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a general workflow for screening for biological activity.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of a chemical compound.



[Click to download full resolution via product page](#)

A generalized workflow for the initial biological screening of a novel chemical compound.

Conclusion

2-(Hydroxymethyl)-6-methylpyridin-3-ol is a well-characterized small molecule with established physical and chemical properties. Its primary documented utility is as an intermediate in organic synthesis. While its structural similarity to components of biologically active molecules suggests it could be a valuable scaffold for medicinal chemistry, its own pharmacological profile has not yet been reported. The workflows presented in this guide offer a systematic approach for any future research into the synthesis, characterization, and potential biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Lutidine-a2,3-diol 99 42097-42-7 [sigmaaldrich.com]
- 2. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hydroxymethyl-6-methylpyridin-3-ol [stenutz.eu]
- 4. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL CAS#: 65652-44-0 [amp.chemicalbook.com]
- 5. 2-[(phenylmethyl)amino]oxane-3,4,5-triol, CasNo.42097-42-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186355#2-hydroxymethyl-6-methylpyridin-3-ol-chemical-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

